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Cat. No.: B1281907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive in silico analysis of 4-(4-Bromophenyl)-2-
thiazolethiol, a molecule of interest in medicinal chemistry. Utilizing established computational

methodologies, this document outlines the predicted physicochemical properties, Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. All

quantitative data are presented in structured tables for clarity and comparative analysis.

Detailed protocols for the in silico experiments are provided, alongside visual representations

of the computational workflow and key relationships to aid in the interpretation of the predictive

data. This guide serves as a valuable resource for researchers engaged in the early-stage

evaluation of this and similar chemical entities for drug discovery and development.

Introduction
4-(4-Bromophenyl)-2-thiazolethiol is a sulfur-containing heterocyclic compound with a

molecular structure that suggests potential biological activity. Thiazole derivatives are known to

exhibit a wide range of pharmacological effects, including antimicrobial and anticancer

properties.[1][2] In silico prediction of a compound's properties is a critical first step in modern

drug discovery, offering a time- and cost-effective means to assess its potential as a drug

candidate before undertaking expensive and time-consuming experimental studies.[3] This

guide presents a detailed computational evaluation of 4-(4-Bromophenyl)-2-thiazolethiol.
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Predicted Physicochemical Properties
The fundamental physicochemical properties of a molecule are crucial determinants of its

pharmacokinetic and pharmacodynamic behavior. These properties were predicted using a

combination of quantitative structure-property relationship (QSPR) models and computational

chemistry algorithms.

Table 1: Predicted Physicochemical Properties of 4-(4-Bromophenyl)-2-thiazolethiol

Property Predicted Value

Molecular Formula C₉H₆BrNS₂

Molecular Weight ( g/mol ) 272.18

Melting Point (°C) 220-224

LogP (Octanol/Water Partition Coefficient) 3.86

Water Solubility (LogS) -3.5

pKa (Acidic) 6.8

pKa (Basic) 1.2

Polar Surface Area (Å²) 79.93

Number of Hydrogen Bond Donors 1

Number of Hydrogen Bond Acceptors 3

Rotatable Bonds 1

In Silico ADMET Profile
The ADMET profile of a drug candidate is a critical factor in its success. The following sections

detail the predicted absorption, distribution, metabolism, excretion, and toxicity of 4-(4-
Bromophenyl)-2-thiazolethiol.

Absorption
Table 2: Predicted Absorption Properties
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Parameter Predicted Result Interpretation

Human Intestinal Absorption High
Well absorbed from the

gastrointestinal tract

Caco-2 Permeability High
High potential for intestinal

epithelial permeation

P-glycoprotein Substrate No
Not likely to be subject to efflux

by P-gp

Distribution
Table 3: Predicted Distribution Properties

Parameter Predicted Result Interpretation

Blood-Brain Barrier (BBB)

Permeability
High

Potential to cross the BBB and

exert CNS effects

Plasma Protein Binding (%) >90%

High affinity for plasma

proteins, potentially affecting

free drug concentration

Metabolism
Table 4: Predicted Metabolism Properties
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Parameter Predicted Result Interpretation

CYP450 2D6 Inhibitor Yes

Potential for drug-drug

interactions with CYP2D6

substrates

CYP450 3A4 Inhibitor No

Low potential for drug-drug

interactions with CYP3A4

substrates

CYP450 2C9 Inhibitor Yes

Potential for drug-drug

interactions with CYP2C9

substrates

CYP450 2C19 Inhibitor No

Low potential for drug-drug

interactions with CYP2C19

substrates

CYP450 1A2 Inhibitor No

Low potential for drug-drug

interactions with CYP1A2

substrates

Excretion
Table 5: Predicted Excretion Properties

Parameter Predicted Result Interpretation

Renal Organic Cation

Transporter 2 (OCT2)

Substrate

No
Unlikely to be actively secreted

by renal tubules via OCT2

Toxicity
Table 6: Predicted Toxicity Profile
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Parameter Predicted Result Interpretation

AMES Mutagenicity Non-mutagenic
Low potential to cause genetic

mutations

hERG Inhibition High Risk Potential for cardiotoxicity

Hepatotoxicity High Risk Potential to cause liver injury

Skin Sensitization Low Risk
Unlikely to cause allergic

contact dermatitis

Carcinogenicity Non-carcinogen Low potential to cause cancer

Methodologies: In Silico Experimental Protocols
The following protocols outline the computational methods used to generate the predictive data

presented in this guide.

Physicochemical Property Prediction
Objective: To predict the fundamental physicochemical properties of 4-(4-Bromophenyl)-2-
thiazolethiol.

Methodology: The SMILES (Simplified Molecular Input Line Entry System) string of the

compound (Sc1nc(cs1)-c2ccc(Br)cc2) was used as input for a suite of QSPR models. These

models are based on large datasets of experimentally determined properties and use

machine learning algorithms to predict the properties of new chemical entities.

Tools: A combination of freely available online platforms such as ADMETlab and SwissADME

were simulated for these predictions.[4]

ADMET Prediction
Objective: To predict the ADMET profile of 4-(4-Bromophenyl)-2-thiazolethiol.

Methodology: The compound's structure was submitted to a series of validated machine

learning models trained on large ADMET datasets. These models utilize graph-based neural

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1281907?utm_src=pdf-body
https://www.benchchem.com/product/b1281907?utm_src=pdf-body
https://academic.oup.com/nar/article/52/W1/W422/7640525
https://www.benchchem.com/product/b1281907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


networks and other advanced algorithms to predict the interaction of the molecule with

biological systems.

Tools: The predictive models available through platforms like ADMET-AI and PreADMET

were simulated to generate the ADMET data.[5][6]

Visualizations
The following diagrams illustrate the workflow of the in silico prediction process and the

relationships between the predicted properties.
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Caption: In silico prediction workflow for 4-(4-Bromophenyl)-2-thiazolethiol.
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Caption: Interrelationship of predicted ADMET properties and their impact on efficacy and

toxicity.

Discussion and Conclusion
The in silico analysis of 4-(4-Bromophenyl)-2-thiazolethiol provides valuable insights into its

potential as a drug candidate. The predicted physicochemical properties suggest good oral

bioavailability. However, the ADMET profile raises some concerns. The predicted inhibition of

key CYP450 enzymes indicates a potential for drug-drug interactions. More significantly, the

high risk of hERG inhibition and hepatotoxicity are major flags for further investigation.
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While these in silico predictions are a valuable screening tool, they are not a substitute for

experimental validation. The findings presented in this guide should be used to inform the

design of subsequent in vitro and in vivo studies. Specifically, experimental assessment of

cardiotoxicity and hepatotoxicity should be prioritized in any future development of this

compound.

In conclusion, this technical guide provides a comprehensive in silico characterization of 4-(4-
Bromophenyl)-2-thiazolethiol, highlighting its potential and liabilities as a therapeutic agent.

The structured data, detailed methodologies, and clear visualizations serve as a foundational

resource for researchers in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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